2-[3-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide 2-[3-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 899928-51-9
VCID: VC6491069
InChI: InChI=1S/C25H27N3O6S/c1-14-15(2)35-24-22(14)23(30)28(19-11-10-18(33-4)12-20(19)34-5)25(31)27(24)13-21(29)26-16-6-8-17(32-3)9-7-16/h6-12,22,24H,13H2,1-5H3,(H,26,29)
SMILES: CC1=C(SC2C1C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)OC)C4=C(C=C(C=C4)OC)OC)C
Molecular Formula: C25H25N3O6S
Molecular Weight: 495.55

2-[3-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide

CAS No.: 899928-51-9

Cat. No.: VC6491069

Molecular Formula: C25H25N3O6S

Molecular Weight: 495.55

* For research use only. Not for human or veterinary use.

2-[3-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide - 899928-51-9

Specification

CAS No. 899928-51-9
Molecular Formula C25H25N3O6S
Molecular Weight 495.55
IUPAC Name 2-[3-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,4-dioxo-4a,7a-dihydrothieno[2,3-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C25H27N3O6S/c1-14-15(2)35-24-22(14)23(30)28(19-11-10-18(33-4)12-20(19)34-5)25(31)27(24)13-21(29)26-16-6-8-17(32-3)9-7-16/h6-12,22,24H,13H2,1-5H3,(H,26,29)
Standard InChI Key YXGLXOBRKHSRGS-UHFFFAOYSA-N
SMILES CC1=C(SC2C1C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)OC)C4=C(C=C(C=C4)OC)OC)C

Introduction

The compound 2-[3-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide belongs to the class of heterocyclic compounds known as thieno[2,3-d]pyrimidines. These fused heterocycles are bioisosteres of purines (adenine and guanine) and have attracted significant attention for their diverse biological activities. This article provides a detailed examination of the compound's structure, synthesis, characterization, and potential applications.

Structural Features

The compound's structure is characterized by:

  • Thieno[2,3-d]pyrimidine Core: A fused heterocyclic system combining thiophene and pyrimidine rings.

  • Functional Substituents:

    • A dimethoxyphenyl group at position 3.

    • Two methyl groups at positions 5 and 6.

    • A dioxo functional group at positions 2 and 4.

    • An N-(4-methoxyphenyl)acetamide moiety attached to position 1.

These structural elements contribute to the compound's physicochemical properties and biological activity.

Synthesis

Thieno[2,3-d]pyrimidine derivatives are typically synthesized through multi-step processes involving:

  • Formation of the Thiophene Ring: Starting from 2-aminothiophene derivatives or thiophene carboxylic acid esters.

  • Cyclization to Pyrimidine: Using reagents such as cyanamide or urea under thermal or microwave-assisted conditions .

  • Functionalization: Introduction of substituents like dimethoxyphenyl or acetyl groups via nucleophilic substitution or condensation reactions.

The compound's synthesis likely involves:

  • Initial preparation of a thieno[2,3-d]pyrimidine scaffold.

  • Subsequent functionalization with the dimethoxyphenyl group and acetamide moiety.

Characterization

The compound's structural elucidation is achieved using advanced spectroscopic techniques:

  • NMR Spectroscopy (1H and 13C): Provides insights into proton and carbon environments.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies functional groups such as carbonyls and amides.

  • X-Ray Crystallography: Determines the three-dimensional arrangement of atoms.

Biological Activities

Thieno[2,3-d]pyrimidines exhibit a wide range of pharmacological properties due to their ability to interact with biological targets:

  • Anticancer Activity: Inhibition of kinases and enzymes involved in tumor growth .

  • Anti-inflammatory Effects: Potential inhibition of inflammatory mediators like COX or LOX enzymes .

  • Antimicrobial Properties: Broad-spectrum activity against bacteria, fungi, and viruses .

The specific compound under discussion may show similar activities due to its functional groups enhancing receptor binding.

Applications in Medicinal Chemistry

This compound serves as a promising lead in drug discovery for:

  • Developing anticancer agents targeting specific kinases.

  • Designing anti-inflammatory drugs with reduced side effects.

  • Synthesizing antimicrobial agents effective against resistant pathogens.

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